2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted ethyl chain. This chain incorporates a morpholine ring and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety.
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-6-3-4-8-21(18)24(28)25-17-23(27-12-14-29-15-13-27)20-9-10-22-19(16-20)7-5-11-26(22)2/h3-4,6,8-10,16,23H,5,7,11-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKQKPLYHMKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline core.
Attachment of the morpholine ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced.
Formation of the benzamide core: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring and the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide and morpholine derivatives.
Scientific Research Applications
2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline and morpholine rings may play a role in binding to these targets, while the benzamide core could be involved in modulating the activity of the compound. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives, particularly those containing morpholine and tetrahydroquinoline groups. Below is a detailed comparison based on substituent variations, molecular properties, and synthesis strategies.
Substituent Position and Electronic Effects
- Target Compound : The benzamide group is substituted with a methyl group at the 2-position (ortho to the amide linkage).
- Analog 1: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (RN: 922113-41-5) features a 4-(trifluoromethyl) substituent (para to the amide) .
- Analog 2: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has a 2-(trifluoromethyl) group (ortho to the amide) .
| Property | Target Compound | Analog 1 (4-CF₃) | Analog 2 (2-CF₃) |
|---|---|---|---|
| Substituent Position | 2-methyl | 4-CF₃ | 2-CF₃ |
| Molecular Formula | C₂₄H₂₉N₃O₂ | C₂₅H₂₇F₃N₄O₂ | C₂₅H₂₇F₃N₄O₂ |
| Average Mass (Da) | ~391.51 | ~496.51 | ~496.51 |
| Electron Effects | Electron-donating | Electron-withdrawing | Electron-withdrawing |
In contrast, trifluoromethyl groups in analogs 1 and 2 are electron-withdrawing, which may influence solubility, binding affinity, or metabolic stability .
Physicochemical and Pharmacological Implications
- Lipophilicity : The methyl substituent in the target compound likely increases lipophilicity compared to the trifluoromethyl analogs, which may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : Trifluoromethyl groups are common in drug design due to their metabolic stability and electronegativity. The para-CF₃ analog (Analog 1) may exhibit different target engagement compared to the ortho-CF₃ analog (Analog 2), as substituent position affects steric and electronic interactions .
Key Research Findings and Gaps
- Structural Diversity: The substitution pattern on the benzamide ring significantly alters molecular properties.
Biological Activity
The compound 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic derivative belonging to the class of benzamides . Its structure suggests potential biological activities that may be relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : C24H31N3O
- Molecular Weight : 377.5 g/mol
- CAS Number : 921902-45-6
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to influence several pathways involved in cell signaling and regulation:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in cell growth and survival. This inhibition can lead to alterations in cytoskeleton dynamics and cell motility, affecting processes such as apoptosis and receptor endocytosis .
- Cell Adhesion and Migration : By modulating the phosphorylation of key proteins involved in cell adhesion (e.g., BCAR1, CRK), the compound may enhance or inhibit cell migration. This is particularly relevant in cancer metastasis where cell motility is a critical factor .
- Autophagy Regulation : The compound has been implicated in the regulation of autophagy through its action on lysosomal components, potentially influencing cellular responses to stress and nutrient availability .
Pharmacological Effects
Research indicates that 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways .
- Neuroprotective Effects : Given its structural similarities with other neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies indicate that it may effectively bind to enzyme active sites critical for cellular functions:
- Dihydrofolate Reductase (DHFR) : The compound showed promising binding characteristics with DHFR, suggesting its potential as an inhibitor . The binding energy calculated was significantly lower than that of known inhibitors, indicating a strong interaction.
Table 2: Molecular Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Comparison with Known Inhibitors |
|---|---|---|
| Dihydrofolate Reductase | -9.0 | Stronger than several analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
